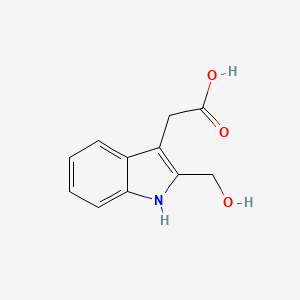

2-(2-(hydroxymethyl)-1H-indol-3-yl)acetic acid

Description

2-(2-(Hydroxymethyl)-1H-indol-3-yl)acetic acid is an indole derivative featuring a hydroxymethyl (-CH2OH) substituent at the 2-position of the indole ring and an acetic acid moiety at the 3-position.

Properties

IUPAC Name |

2-[2-(hydroxymethyl)-1H-indol-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-6-10-8(5-11(14)15)7-3-1-2-4-9(7)12-10/h1-4,12-13H,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLGRRXWLIJWJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)CO)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(hydroxymethyl)-1H-indol-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole ring system. The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a base. The acetic acid moiety can be added via a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-(hydroxymethyl)-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to convert the carboxylic acid moiety to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products Formed

Oxidation: Formation of 2-(2-(carboxymethyl)-1H-indol-3-yl)acetic acid.

Reduction: Formation of 2-(2-(hydroxymethyl)-1H-indol-3-yl)ethanol.

Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

2-(2-(hydroxymethyl)-1H-indol-3-yl)acetic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-(hydroxymethyl)-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Modifications on the Indole Ring

Substituent Position and Electronic Effects

- 2-Methylindole Derivatives : 2-(2-Methyl-1H-indol-3-yl)acetic acid and its halogenated analogs (e.g., 5-chloro, 5-bromo, 5-fluoro) exhibit altered electronic environments due to steric hindrance and electron-withdrawing/donating effects. For example, 5-fluoro substitution enhances metabolic stability compared to unsubstituted analogs .

Functional Group Variations

- Hydroxymethyl vs. Halogenated Groups : The hydroxymethyl group in the target compound offers hydrogen-bonding capability, contrasting with halogenated derivatives (e.g., 6-bromo in 2-(6-bromo-1H-indol-3-yl)acetic acid), which prioritize steric bulk and lipophilicity for membrane penetration .

Modifications to the Acetic Acid Moiety

Ester Derivatives

- Ethyl Esters: Ethyl 2-(1H-indol-3-yl)acetate (synthesized via ethanol and H2SO4) improves lipophilicity for cellular uptake, with yields up to 85% after chromatography .

- Nitrobenzoyl Esters : Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate introduces electron-withdrawing groups, enhancing reactivity in coupling reactions .

Amide and Hydrazide Derivatives

- Antidiabetic Amides: N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides (5a-j) show α-amylase inhibition (IC50 ~2–10 µM), highlighting the role of sulfonamide groups in enzyme targeting .

- Anticancer Hydrazides : 2-(1H-Indol-3-yl)acetohydrazide derivatives inhibit STAT3 signaling in breast cancer models, with IC50 values <10 µM .

Biological Activity

2-(2-(Hydroxymethyl)-1H-indol-3-yl)acetic acid, also known as indole-3-acetic acid (IAA), is a compound of significant interest in biological and medicinal research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Overview of Indole Derivatives

Indole derivatives, including IAA, are known for their wide range of biological activities. They exhibit properties such as:

- Anticancer Activity : Many indole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis.

- Anti-inflammatory Effects : Indoles can modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.

- Antimicrobial Activity : Some indole compounds demonstrate efficacy against various pathogens.

The biological activity of this compound can be attributed to several mechanisms:

- STAT3 Inhibition : Recent studies indicate that IAA can inhibit the STAT3 signaling pathway, which is constitutively activated in many cancers. By blocking STAT3 activation, IAA may reduce tumor growth and promote apoptosis in cancer cells .

- Microtubule Disruption : Research has shown that certain indole derivatives can affect microtubule dynamics, leading to cell cycle arrest and subsequent cell death. This mechanism is particularly relevant for anticancer activity .

- Receptor Binding : Indole compounds often interact with various receptors, enhancing their pharmacological profiles. For instance, they can act as agonists or antagonists at serotonin receptors, influencing mood and behavior .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

Anticancer Studies

A study demonstrated that IAA derivatives exhibited potent anticancer activity against various cancer cell lines. The compounds induced apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-(hydroxymethyl)-1H-indol-3-yl)acetic acid | HeLa | 5.4 | STAT3 inhibition, apoptosis induction |

| 5-methoxyindole | MCF-7 | 7.8 | Microtubule disruption |

| 6-bromoindole | A549 | 4.2 | Reactive oxygen species generation |

Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of IAA, revealing its ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This suggests potential applications in treating chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-(2-(hydroxymethyl)-1H-indol-3-yl)acetic acid, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via esterification of indole derivatives using acetic anhydride or ethanol with catalytic sulfuric acid under reflux (65–80°C). Subsequent steps may involve hydrazide formation (e.g., hydrazine hydrate in methanol) and cyclization with carbon disulfide . Optimization includes adjusting reaction time, temperature, and catalyst concentration. For example, refluxing ethyl 2-(1H-indol-3-yl)acetate with hydrazine hydrate for 8 hours yields 2-(1H-indol-3-yl)acetohydrazide with >90% purity after neutralization and extraction .

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Methodology : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools. For example:

- ¹H-NMR : Peaks at δ 10.8–11.2 ppm (indole NH), δ 3.6–3.8 ppm (hydroxymethyl CH₂), and δ 2.8–3.1 ppm (acetic acid CH₂) confirm backbone structure .

- IR : Stretching vibrations at 3200–3400 cm⁻¹ (N–H), 1700–1720 cm⁻¹ (C=O), and 1250–1300 cm⁻¹ (C–O) validate functional groups .

- X-ray crystallography resolves stereochemistry, as shown in co-crystal studies with aminopyrimidines .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR or IR) for derivatives be resolved?

- Methodology : Use complementary computational methods like Density Functional Theory (DFT) to model vibrational frequencies and electronic properties. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level can predict IR and Raman spectra, aligning experimental peaks with theoretical models to resolve ambiguities . Cross-validation with High-Resolution Mass Spectrometry (HRMS) ensures molecular formula accuracy .

Q. What role do hydrogen-bonding networks play in supramolecular assembly, and how are they characterized?

- Methodology : Single-crystal X-ray diffraction reveals intermolecular interactions. In co-crystals with 4,6-dimethoxypyrimidin-2-amine, N–H⋯O and O–H⋯N hydrogen bonds form cyclic R₂²(8) motifs, while π-π stacking (3.5–3.8 Å distances) stabilizes layered structures . Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals forces) .

Q. How can researchers investigate the compound’s modulation of biological pathways like tryptophan metabolism?

- Methodology : In vitro and in vivo models (e.g., diabetic nephropathy mice) combined with metabolomics (LC-MS/MS) track tryptophan metabolites. For example, 2-(1H-indol-3-yl)acetic acid reduces inflammation via aryl hydrocarbon receptor (AhR) activation, validated by siRNA knockdown experiments . Dose-response assays (0.1–100 µM) and RNA-seq identify downstream targets like CYP1A1 .

Q. What strategies mitigate challenges in scaling synthesis for pharmacological studies?

- Methodology : Continuous flow reactors improve scalability by maintaining consistent temperature/pressure. For example, microreactors with immobilized catalysts (e.g., H₂SO₄ on silica) reduce side reactions during esterification . Purification via flash chromatography (ethyl acetate/hexane gradients) ensures >95% purity for in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.